molecular formula C17H24O5 B1326001 Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate CAS No. 898758-67-3

Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate

Cat. No.: B1326001
CAS No.: 898758-67-3
M. Wt: 308.4 g/mol
InChI Key: YASYRILCKARUNF-UHFFFAOYSA-N
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Description

Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate is an organic compound with a complex structure that includes an ethyl ester group, a heptanoate chain, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,5-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 7-(3,5-dimethoxyphenyl)-7-oxoheptanoic acid.

    Reduction: Ethyl 7-(3,5-dimethoxyphenyl)-7-hydroxyheptanoate.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate can be compared with similar compounds such as:

    Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate: Differing by the position of the methoxy groups on the phenyl ring.

    Ethyl 7-(3,5-dimethoxyphenyl)-7-hydroxyheptanoate: Differing by the presence of a hydroxyl group instead of a keto group.

    Ethyl 7-(3,5-dimethoxyphenyl)-7-oxohexanoate: Differing by the length of the carbon chain.

These comparisons highlight the unique structural features and reactivity of this compound, which contribute to its distinct properties and applications.

Properties

IUPAC Name

ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-16(18)13-10-14(20-2)12-15(11-13)21-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASYRILCKARUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645830
Record name Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-67-3
Record name Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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